D2-Domain Selectivity Distinguishes ML240 from Dual-Domain p97 Inhibitors DBeQ and NMS-873
ML240 selectively targets the D2 ATPase domain of wild-type p97, whereas DBeQ and NMS-873 inhibit both the D1 and D2 domains [1]. This domain-specific targeting has functional consequences: in the presence of the p97 cofactor p47, ML240's potency decreases by approximately 50-fold, while DBeQ shows only a 4- to 6-fold potency reduction against the p97-p47 complex under identical conditions [1].
| Evidence Dimension | Domain selectivity and cofactor (p47) sensitivity |
|---|---|
| Target Compound Data | D2-domain specific; ~50-fold potency decrease with p47 |
| Comparator Or Baseline | DBeQ: Dual-domain (D1 + D2); 4- to 6-fold potency decrease with p47 |
| Quantified Difference | ~8-12× greater cofactor sensitivity for ML240 versus DBeQ |
| Conditions | Wild-type p97 ATPase assay; p97-p47 complex assay |
Why This Matters
D2-selective inhibition may produce distinct biological outcomes from dual-domain inhibition, making ML240 the preferred tool for dissecting domain-specific p97 functions.
- [1] Chou, T.F., et al. Evaluating p97 inhibitor analogues for their domain-selectivity and potency against the p97-p47 complex. The FASEB Journal. 2015 Apr;29(1_supplement):LB212. View Source
